molecular formula C14H20ClNO2 B1441108 2-(2-Piperidinyl)ethyl benzoate hydrochloride CAS No. 67031-71-4

2-(2-Piperidinyl)ethyl benzoate hydrochloride

Cat. No.: B1441108
CAS No.: 67031-71-4
M. Wt: 269.77 g/mol
InChI Key: LXTGNRBHOWNQBZ-UHFFFAOYSA-N
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Description

2-(2-Piperidinyl)ethyl benzoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its significant role in the pharmaceutical industry due to its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Piperidinyl)ethyl benzoate hydrochloride typically involves the reaction of 2-(2-Piperidinyl)ethanol with benzoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to form the ester linkage. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes followed by purification steps such as crystallization or recrystallization to ensure high purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-(2-Piperidinyl)ethanol
  • 2-(2-Piperidinyl)ethyl acetate
  • 2-(2-Piperidinyl)ethyl chloride

Comparison: 2-(2-Piperidinyl)ethyl benzoate hydrochloride is unique due to its benzoate ester linkage, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the benzoate group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications in pharmaceuticals and research .

Biological Activity

2-(2-Piperidinyl)ethyl benzoate hydrochloride, a compound belonging to the piperidine derivatives, has garnered attention for its potential biological activities. This article explores the biological mechanisms, therapeutic applications, and research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14H20ClNO2C_{14}H_{20}ClNO_2. The structure features a piperidine ring linked to a benzoate moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems. The piperidine moiety is known to participate in hydrogen bonding and hydrophobic interactions, which can modulate the activity of enzymes and receptors.

MechanismDescription
Enzyme InhibitionInteracts with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), potentially influencing cholinergic signaling pathways.
Receptor ModulationBinds to specific receptors, which may alter neurotransmitter release or receptor activation.
Antimicrobial ActivityExhibits activity against various bacterial strains, indicating potential as an antimicrobial agent.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound displays significant antimicrobial activity against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are critical targets in infectious disease management .
  • Neuroprotective Effects : The compound's ability to inhibit AChE suggests potential applications in neurodegenerative diseases like Alzheimer's. It has been noted for its dual inhibition of cholinesterases, which could enhance cognitive function .
  • Anti-inflammatory Activity : Preliminary findings indicate that it may possess anti-inflammatory properties, although further detailed studies are required to substantiate these claims.

Case Studies

  • Neurodegenerative Disease Research : A study explored the effects of piperidine derivatives on cholinergic signaling. This compound was found to significantly inhibit AChE activity, supporting its potential use in Alzheimer's therapy .
  • Antimicrobial Efficacy : Research conducted on various piperidine derivatives highlighted the effectiveness of this compound against multidrug-resistant bacterial strains, suggesting its role as a lead compound in antibiotic development .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Table 2: Comparison with Similar Compounds

CompoundStructure TypeBiological Activity
2-(4-Piperidinyl)ethyl benzoatePiperidine derivativeAChE inhibition, antimicrobial
Ethyl 2-(4-piperidinylmethoxy)benzoatePiperidine derivativeAntimicrobial, anti-inflammatory
DonepezilAChE inhibitorNeuroprotective effects in Alzheimer’s

Properties

IUPAC Name

2-piperidin-2-ylethyl benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c16-14(12-6-2-1-3-7-12)17-11-9-13-8-4-5-10-15-13;/h1-3,6-7,13,15H,4-5,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTGNRBHOWNQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90985933
Record name 2-(Piperidin-2-yl)ethyl benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90985933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67031-71-4
Record name 2-(Piperidin-2-yl)ethyl benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90985933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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